molecular formula C29H52O B1229983 Sitosterols CAS No. 12002-39-0

Sitosterols

Cat. No.: B1229983
CAS No.: 12002-39-0
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-ANOYILKDSA-N
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Description

A family of sterols commonly found in plants and plant oils. Alpha-, beta-, and gamma-isomers have been characterized.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Beta-sitosterol has demonstrated potential anticancer effects across various cancer types, including breast, prostate, colon, lung, and leukemia. Research indicates that it interferes with critical cell signaling pathways involved in cancer progression, such as apoptosis and angiogenesis. For instance, studies have shown that beta-sitosterol can induce apoptosis in MCF-7 breast cancer cells by increasing Fas protein expression and activating caspases .

Benign Prostatic Hyperplasia (BPH)
Beta-sitosterol is well-documented for its efficacy in treating benign prostatic hyperplasia. A systematic review of randomized controlled trials found that beta-sitosterol significantly improved urinary symptoms and flow measures in men with mild to moderate BPH. The weighted mean difference for International Prostate Symptom Score (IPSS) was -4.9 points, indicating clinically relevant improvements .

Cardiovascular Health
this compound have been associated with cholesterol-lowering effects. They compete with cholesterol for absorption in the intestines, which can lead to reduced serum cholesterol levels. This property makes beta-sitosterol a candidate for managing hyperlipidemia and reducing the risk of cardiovascular diseases .

Case Study 1: Beta-Sitosterol and Cancer Treatment

A study involving MCF-7 breast cancer cells showed that beta-sitosterol supplementation led to a significant reduction in cell viability and increased apoptotic markers. This suggests its potential use as an adjunct therapy in breast cancer treatment .

Case Study 2: Beta-Sitosterol for BPH

In a clinical trial involving 519 men with BPH, those treated with beta-sitosterol showed significant improvements in urinary symptoms compared to placebo groups. The treatment was well-tolerated with minimal side effects reported .

Case Study 3: Drug-Induced Pancreatitis

A unique case report highlighted a patient who developed acute pancreatitis potentially linked to beta-sitosterol supplementation. This underscores the importance of monitoring adverse effects associated with phytosterols .

Safety and Toxicity

While beta-sitosterol is generally considered safe when consumed in dietary amounts or as a supplement, there are reports of adverse effects such as gastrointestinal discomfort and rare cases of pancreatitis. Long-term safety data are still needed to fully understand the implications of high-dose supplementation .

Properties

CAS No.

12002-39-0

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-ANOYILKDSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

24-ethyl-5-cholesten-3 beta-ol
cytellin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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